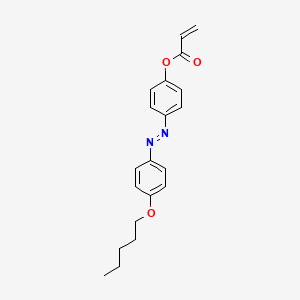![molecular formula C14H22BN3O3 B14778563 2-[[5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide](/img/structure/B14778563.png)
2-[[5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[[5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide is an organic compound that features a boronic ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Boronic Ester Group: The initial step involves the reaction of 5-methyl-3-bromopyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. This reaction forms the boronic ester group.
Amination Reaction: The next step involves the introduction of the amino group through a nucleophilic substitution reaction. This is achieved by reacting the boronic ester intermediate with an appropriate amine under suitable conditions.
Acetamide Formation: The final step involves the formation of the acetamide group by reacting the amino intermediate with acetic anhydride or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boronic ester group, leading to the formation of boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the pyridine ring or the acetamide group, potentially leading to the formation of reduced pyridine derivatives or amines.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic substitution at the pyridine ring or electrophilic substitution at the boronic ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce amines or reduced pyridine derivatives.
科学研究应用
2-[[5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds.
Biology: The compound can be used as a probe in biological studies to investigate enzyme activities or as a ligand in receptor binding studies.
Industry: The compound can be used in the development of new materials, such as polymers or catalysts, due to its unique chemical properties.
作用机制
The mechanism of action of 2-[[5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The boronic ester group can interact with hydroxyl groups in the enzyme’s active site, forming a stable complex that inhibits enzyme function.
相似化合物的比较
Similar Compounds
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound features a similar boronic ester group but with a fluorine atom instead of a methyl group.
1-Methylpyrazole-4-boronic acid pinacol ester: This compound has a boronic ester group attached to a pyrazole ring instead of a pyridine ring.
2-Methoxypyridine-5-boronic acid pinacol ester: This compound has a methoxy group instead of a methyl group on the pyridine ring.
Uniqueness
2-[[5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the boronic ester and acetamide groups allows for versatile chemical transformations and interactions in various research and industrial contexts.
属性
分子式 |
C14H22BN3O3 |
|---|---|
分子量 |
291.16 g/mol |
IUPAC 名称 |
2-[[5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide |
InChI |
InChI=1S/C14H22BN3O3/c1-9-6-10(12(17-7-9)18-8-11(16)19)15-20-13(2,3)14(4,5)21-15/h6-7H,8H2,1-5H3,(H2,16,19)(H,17,18) |
InChI 键 |
SZLZCFJEOQOVIQ-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2NCC(=O)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-amino-N-[(6-chloropyridazin-3-yl)methyl]-3-methylbutanamide](/img/structure/B14778480.png)
![4-[(10S,13R)-7,12-diformyloxy-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14778484.png)
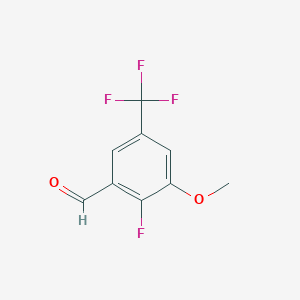
![3-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B14778504.png)
![2-amino-N-[4-[benzyl(cyclopropyl)amino]cyclohexyl]propanamide](/img/structure/B14778506.png)
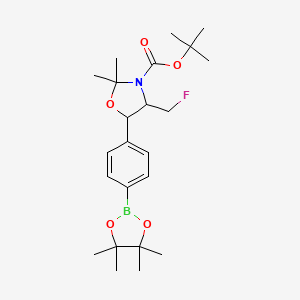
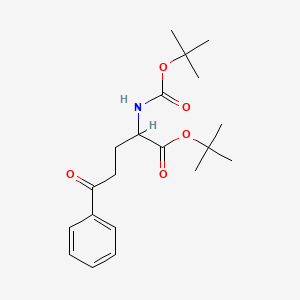
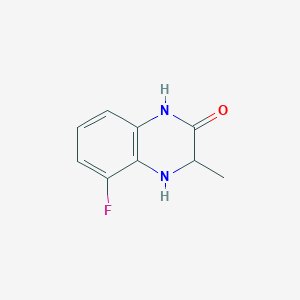
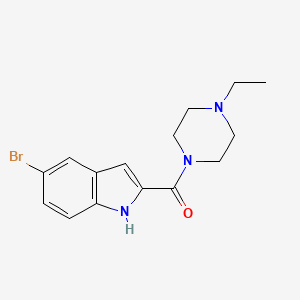
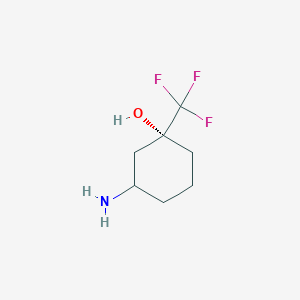
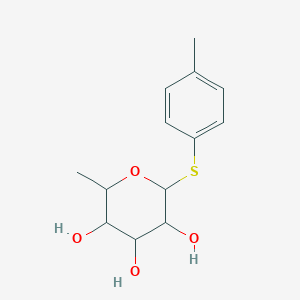
![3-[2-(3-Nitrophenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid](/img/structure/B14778548.png)

